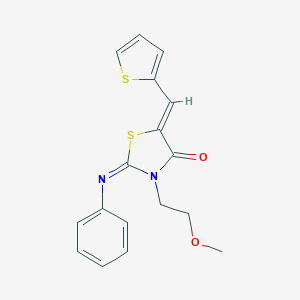
(2Z,5Z)-3-(2-methoxyethyl)-2-(phenylimino)-5-(thiophen-2-ylmethylidene)-1,3-thiazolidin-4-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2Z,5Z)-3-(2-methoxyethyl)-2-(phenylimino)-5-(thiophen-2-ylmethylidene)-1,3-thiazolidin-4-one is a thiazolidine-based compound that has gained attention in the scientific community due to its potential therapeutic applications. This compound is also known as MTPT and has been studied extensively for its biological and pharmacological properties.
作用机制
The mechanism of action of MTPT is not fully understood. However, it is believed to act through various pathways such as the inhibition of cell proliferation, induction of apoptosis, and inhibition of inflammatory cytokines.
Biochemical and Physiological Effects
MTPT has been shown to have various biochemical and physiological effects. In cancer research, MTPT has been shown to inhibit the expression of various oncogenes and induce the expression of tumor suppressor genes. MTPT has also been shown to inhibit the activity of various enzymes such as topoisomerase II and tyrosine kinase. In addition, MTPT has been shown to have antioxidant properties and can protect cells against oxidative stress.
实验室实验的优点和局限性
One of the main advantages of using MTPT in lab experiments is its potential therapeutic applications in various diseases. MTPT has been shown to have a low toxicity profile and can be easily synthesized. However, one of the limitations of using MTPT in lab experiments is its limited solubility in water, which can affect its bioavailability.
未来方向
The potential therapeutic applications of MTPT in various diseases make it an interesting compound for future research. Some of the future directions for research on MTPT include:
1. Studying the mechanism of action of MTPT in various diseases.
2. Investigating the potential use of MTPT in combination with other drugs for the treatment of cancer and other diseases.
3. Developing new methods for the synthesis of MTPT to improve its bioavailability.
4. Studying the pharmacokinetics and pharmacodynamics of MTPT in vivo.
5. Investigating the potential use of MTPT in the treatment of neurodegenerative diseases.
合成方法
The synthesis of (2Z,5Z)-3-(2-methoxyethyl)-2-(phenylimino)-5-(thiophen-2-ylmethylidene)-1,3-thiazolidin-4-one can be achieved through various methods. One of the most commonly used methods involves the reaction of 2-aminothiophenol with 2-bromoethyl methyl ether, followed by the reaction with benzaldehyde and 2-methoxyethylamine. The final product is obtained after the reaction with thiosemicarbazide and acetic anhydride.
科学研究应用
MTPT has been extensively studied for its potential therapeutic applications in various diseases such as cancer, diabetes, and inflammation. In cancer research, MTPT has been shown to inhibit cell proliferation and induce apoptosis in various cancer cell lines. MTPT has also been shown to have anti-inflammatory properties by inhibiting the production of inflammatory cytokines.
属性
分子式 |
C17H16N2O2S2 |
|---|---|
分子量 |
344.5 g/mol |
IUPAC 名称 |
(5Z)-3-(2-methoxyethyl)-2-phenylimino-5-(thiophen-2-ylmethylidene)-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C17H16N2O2S2/c1-21-10-9-19-16(20)15(12-14-8-5-11-22-14)23-17(19)18-13-6-3-2-4-7-13/h2-8,11-12H,9-10H2,1H3/b15-12-,18-17? |
InChI 键 |
IXGZAZDWTARKPB-ZYJJYICWSA-N |
手性 SMILES |
COCCN1C(=O)/C(=C/C2=CC=CS2)/SC1=NC3=CC=CC=C3 |
SMILES |
COCCN1C(=O)C(=CC2=CC=CS2)SC1=NC3=CC=CC=C3 |
规范 SMILES |
COCCN1C(=O)C(=CC2=CC=CS2)SC1=NC3=CC=CC=C3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![2-{5-[4-(cyanomethoxy)benzylidene]-2,4-dioxo-1,3-thiazolidin-3-yl}-N-(4-methylphenyl)acetamide](/img/structure/B306470.png)
![5-{[5-(2-Bromo-4-methylphenyl)-2-furyl]methylene}-3-(2-methoxyethyl)-2-(phenylimino)-1,3-thiazolidin-4-one](/img/structure/B306471.png)
![2-Methyl-3-{5-[(3-{2-[(4-methylphenyl)amino]-2-oxoethyl}-2,4-dioxo-1,3-thiazolidin-5-ylidene)methyl]-2-furyl}benzoic acid](/img/structure/B306473.png)
![methyl 3-[3-({2,4-dioxo-3-[2-oxo-2-(4-toluidino)ethyl]-1,3-thiazolidin-5-ylidene}methyl)-2,5-dimethyl-1H-pyrrol-1-yl]benzoate](/img/structure/B306475.png)
![2-[(5Z)-5-{2-[(3-fluorobenzyl)oxy]benzylidene}-2,4-dioxo-1,3-thiazolidin-3-yl]-N-(4-methylphenyl)acetamide](/img/structure/B306477.png)
![2-[5-(2-bromo-5-ethoxy-4-hydroxybenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]-N-(4-methylphenyl)acetamide](/img/structure/B306479.png)
![Ethyl [4-({2,4-dioxo-3-[2-oxo-2-(4-toluidino)ethyl]-1,3-thiazolidin-5-ylidene}methyl)-2-ethoxyphenoxy]acetate](/img/structure/B306484.png)
![5-{[2,5-dimethyl-1-(4-pyridinyl)-1H-pyrrol-3-yl]methylene}-1-(3-methylphenyl)-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B306485.png)
![4-(5-{[3-(2-Methoxyethyl)-4-oxo-2-(phenylimino)-1,3-thiazolidin-5-ylidene]methyl}-2-furyl)-3-methylbenzoic acid](/img/structure/B306486.png)
![2-Chloro-5-(5-{(E)-[(2z)-3-(2-Methoxyethyl)-4-Oxo-2-(Phenylimino)-1,3-Thiazolidin-5-Ylidene]methyl}-2-Furyl)benzoic Acid](/img/structure/B306488.png)
![2-{(5Z)-2,4-dioxo-5-[(5-phenylfuran-2-yl)methylidene]-1,3-thiazolidin-3-yl}-N-(4-methylphenyl)acetamide](/img/structure/B306489.png)
![2-[(5Z)-5-(3-chloro-4-hydroxy-5-methoxybenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]-N-(4-methylphenyl)acetamide](/img/structure/B306490.png)
![(2-Iodo-4-{[3-(2-methoxyethyl)-4-oxo-2-(phenylimino)-1,3-thiazolidin-5-ylidene]methyl}phenoxy)acetic acid](/img/structure/B306493.png)
![3-[2-(1H-indol-3-yl)ethyl]-2-[(4-methoxyphenyl)imino]-5-{[5-(1-piperidinyl)-2-furyl]methylene}-1,3-thiazolidin-4-one](/img/structure/B306494.png)